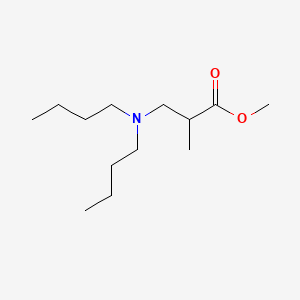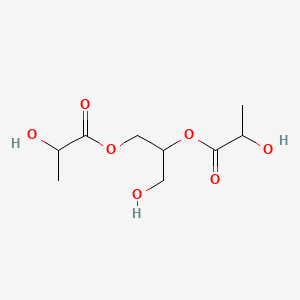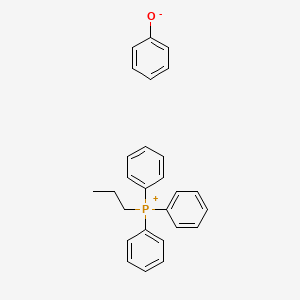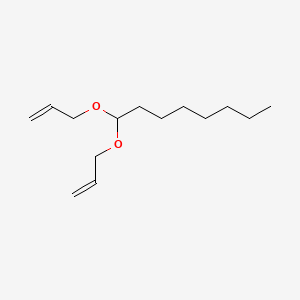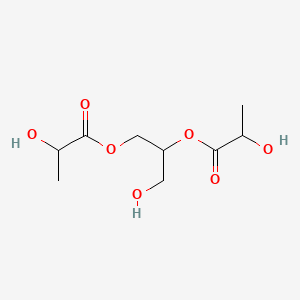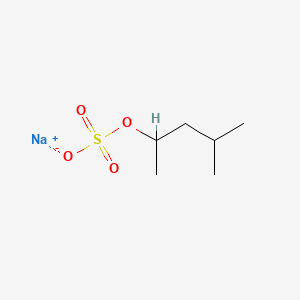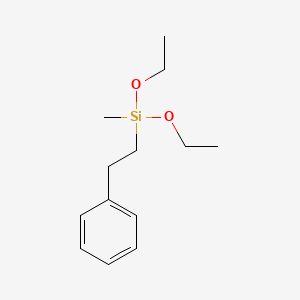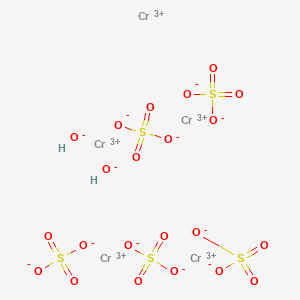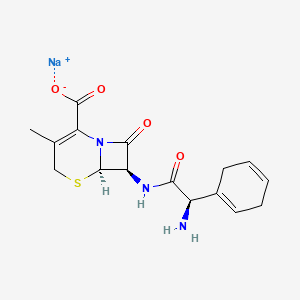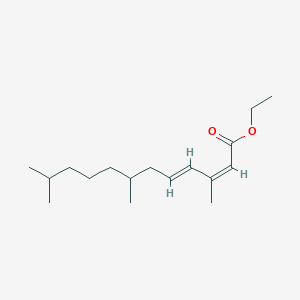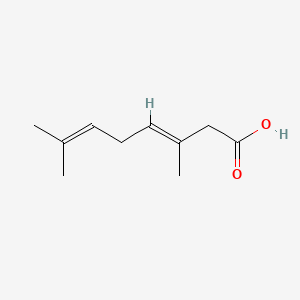
3,7-Dimethylocta-3,6-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethylocta-3,6-dienoic acid, also known as geranic acid, is an organic compound with the molecular formula C10H16O2. It is a double bond isomer of nerolic acid and is commonly found in essential oils. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the formulation of fragrances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,7-Dimethylocta-3,6-dienoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of geraniol, a naturally occurring alcohol found in essential oils. The oxidation process typically uses reagents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired acid .
Industrial Production Methods
In industrial settings, this compound is often produced through the extraction and subsequent chemical modification of essential oils. The process involves distillation to isolate geraniol, followed by oxidation to convert it into the acid. This method is preferred due to its efficiency and the availability of geraniol from natural sources .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethylocta-3,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert the acid into its corresponding alcohol.
Substitution: The double bonds in the compound allow for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, acids, and bases under controlled conditions.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Geraniol.
Substitution: Halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethylocta-3,6-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role as a pheromone in certain organisms.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of 3,7-Dimethylocta-3,6-dienoic acid involves its interaction with biological membranes. The compound integrates into bacterial membranes, affecting membrane thinning and perturbing membrane homeostasis. This action disrupts the protective layer of exopolymeric substances in biofilms, leading to the eradication of biofilms and the reduction of bacterial viability .
Vergleich Mit ähnlichen Verbindungen
3,7-Dimethylocta-3,6-dienoic acid is similar to other compounds such as:
Nerolic acid: A double bond isomer with similar properties but different spatial arrangement.
Geraniol: The corresponding alcohol form of the acid.
Geranial: An aldehyde derivative with distinct applications in fragrances and flavorings.
The uniqueness of this compound lies in its specific double bond configuration, which imparts unique chemical and biological properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
85391-92-0 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(3E)-3,7-dimethylocta-3,6-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5-6H,4,7H2,1-3H3,(H,11,12)/b9-6+ |
InChI-Schlüssel |
LYZWBENYAKKYLM-RMKNXTFCSA-N |
Isomerische SMILES |
CC(=CC/C=C(\C)/CC(=O)O)C |
Kanonische SMILES |
CC(=CCC=C(C)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


